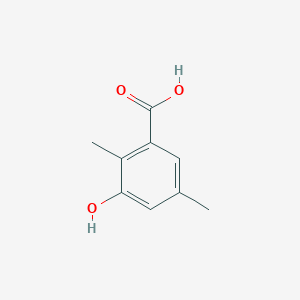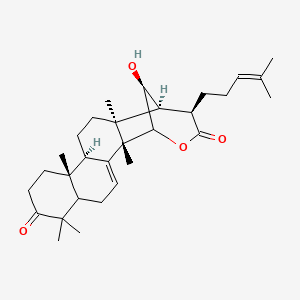
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
Descripción general
Descripción
“Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate” is a chemical compound with the molecular formula C7H5ClFNO2 . It is also known by other names such as “methyl 2-chloro-3-fluoropyridine-4-carboxylate” and "Methyl 2-Chloro-3-fluoroisonicotinate" .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5ClFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3 . The compound has a molecular weight of 189.57 g/mol . The exact mass and monoisotopic mass are both 188.9992843 g/mol . The compound has a topological polar surface area of 39.2 Ų . Physical And Chemical Properties Analysis
“Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate” is a solid at room temperature . It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . The compound has no hydrogen bond donors and four hydrogen bond acceptors . It also has two rotatable bonds .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Synthesis
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate: is a valuable intermediate in the synthesis of various pharmaceutical drugs. The presence of both chloro and fluoro substituents on the pyridine ring makes it a versatile building block for constructing complex molecules. It can be used to introduce the pyridine moiety into drug molecules, which is a common structure found in many FDA-approved medications .
Agrochemical Development
This compound can also play a role in the development of agrochemicals. Its structural features allow for the creation of new compounds with potential herbicidal or pesticidal activities. The fluorine atom, in particular, can enhance the biological activity and stability of agrochemicals .
Material Science
In material science, Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate can be used to synthesize novel organic compounds that may serve as functional materials. These materials could have applications in electronics, photonics, or as catalysts in various chemical reactions .
Fluorine Chemistry Research
The compound is of interest in the field of fluorine chemistry, where researchers explore the properties and reactivity of organofluorine compounds. The introduction of fluorine into organic molecules can significantly alter their chemical and physical properties, making them useful for a variety of applications .
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized to create analogs of biologically active molecules. By modifying the pyridine ring with different substituents, researchers can investigate the structure-activity relationships that contribute to the efficacy and safety of potential drug candidates .
Catalysis
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate: may be used in catalysis research to develop new catalytic systems. The pyridine ring can coordinate to metals, forming complexes that can catalyze a variety of chemical transformations .
Environmental Chemistry
The stability and reactivity of this compound under different environmental conditions can be studied to understand its potential impact on ecosystems. This research can inform the safe handling and disposal of chemicals containing fluorine and chlorine atoms .
Biochemistry
Finally, this compound can be used in biochemical studies to probe the interaction of small molecules with biological macromolecules. It can serve as a model compound to study the binding affinity and specificity of ligands to proteins or nucleic acids .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
methyl 2-chloro-3-fluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEGSWOSYWFZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647500 | |
| Record name | Methyl 2-chloro-3-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate | |
CAS RN |
628691-95-2 | |
| Record name | Methyl 2-chloro-3-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

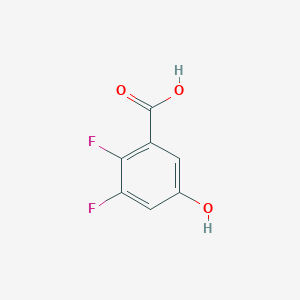

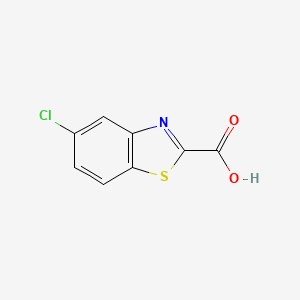
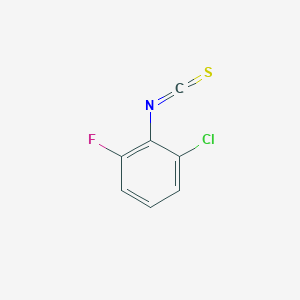



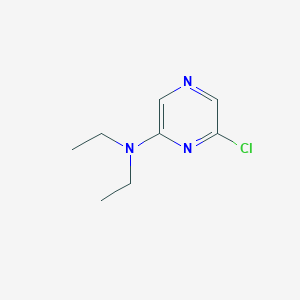
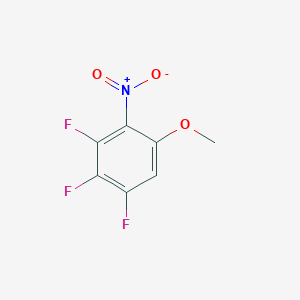
![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1593353.png)

